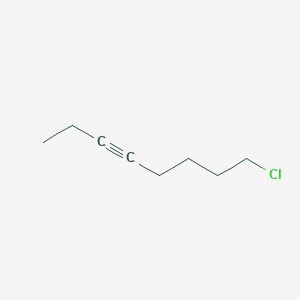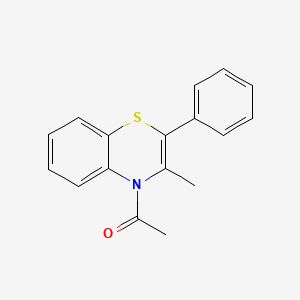
1-(Benzenesulfonyl)-L-prolyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-L-prolyl chloride is an organosulfur compound that features a benzenesulfonyl group attached to an L-proline moiety via a chloride linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-L-prolyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with L-proline in the presence of a base. The reaction typically involves the use of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion . The reaction is carried out in an organic solvent like dichloroethane (DCE), which acts both as a solvent and a reactant .
Industrial Production Methods: Industrial production of benzenesulfonyl chloride, a precursor to this compound, involves the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride . The reaction is typically conducted at elevated temperatures (170-180°C) to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-L-prolyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.
Common Reagents and Conditions:
Amines and Alcohols: For the formation of sulfonamides and sulfonate esters, common reagents include primary and secondary amines, and alcohols.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
1-(Benzenesulfonyl)-L-prolyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-L-prolyl chloride involves the formation of a sulfonamide or sulfonate ester through nucleophilic substitution reactions. The benzenesulfonyl group acts as an electrophile, reacting with nucleophiles such as amines or alcohols to form the corresponding products . The molecular targets and pathways involved depend on the specific bioactive derivatives formed from this compound.
Comparison with Similar Compounds
Benzenesulfonyl chloride: A closely related compound used in similar reactions but lacks the L-proline moiety.
Toluenesulfonyl chloride: Another sulfonyl chloride that is often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness: 1-(Benzenesulfonyl)-L-prolyl chloride is unique due to the presence of the L-proline moiety, which imparts specific stereochemical properties and potential biological activities that are not present in simpler sulfonyl chlorides .
Properties
CAS No. |
72922-83-9 |
|---|---|
Molecular Formula |
C11H12ClNO3S |
Molecular Weight |
273.74 g/mol |
IUPAC Name |
(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1 |
InChI Key |
COPNXIKPCBDSDO-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


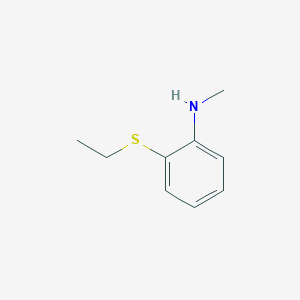

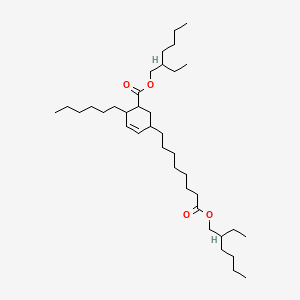
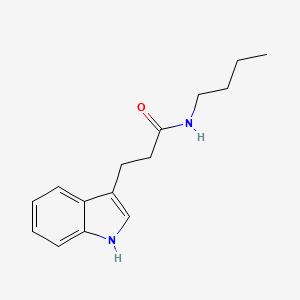
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
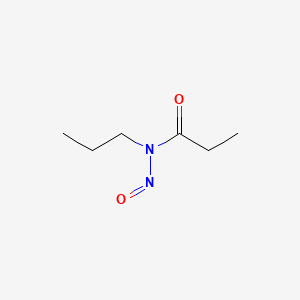
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

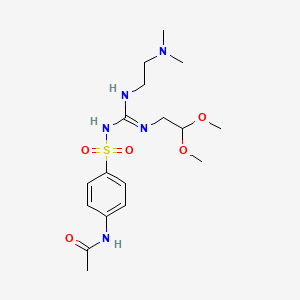
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
